A Comprehensive Technical Guide to 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9)
A Comprehensive Technical Guide to 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9), a critical chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis methodologies, safety and handling protocols, and its significant role in the production of antiviral medications. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization.
Introduction
3,6-Dichloropyrazine-2-carbonitrile is a chlorinated pyrazine (B50134) derivative that has garnered significant attention in medicinal chemistry and process development.[1] Its molecular structure, featuring two reactive chlorine atoms and a nitrile group, makes it a versatile building block for the synthesis of various heterocyclic compounds.[1] Most notably, it serves as a key precursor in the industrial synthesis of Favipiravir, a broad-spectrum antiviral agent effective against a range of RNA viruses.[1][2] The efficiency of Favipiravir production is intrinsically linked to the high-purity synthesis of this intermediate.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 3,6-Dichloropyrazine-2-carbonitrile is presented in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 356783-16-9 | [3] |
| Molecular Formula | C₅HCl₂N₃ | [3][4] |
| Molecular Weight | 173.99 g/mol | [4] |
| Appearance | Pale yellow to white solid | [5][6] |
| Melting Point | 90-94 °C | [6][7] |
| Boiling Point | 262.0 ± 35.0 °C at 760 Torr | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| Flash Point | 112.3 ± 25.9 °C | [7] |
| Solubility | Soluble in many common organic solvents.[8] Low solubility in water.[9] |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | 3,6-dichloropyrazine-2-carbonitrile | [3] |
| InChI | InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | [3] |
| InChIKey | UZHXXRRBFJSFCV-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(N=C(C(=N1)Cl)C#N)Cl | [3] |
Synthesis and Experimental Protocols
The synthesis of 3,6-Dichloropyrazine-2-carbonitrile is a critical process for the manufacturing of its downstream products. Several synthetic routes have been developed, with a common pathway involving the chlorination of a pyrazine precursor.
Synthesis from 3-Hydroxy-6-bromopyrazine-2-amide
A widely cited method for preparing 3,6-Dichloropyrazine-2-carbonitrile with high purity involves the use of 3-hydroxy-6-bromopyrazine-2-amide as a starting material.[5] This process utilizes a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base and an inorganic chloride to minimize impurities.[5]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).[5]
-
Initial Heating and Amine Addition: Stir the mixture and heat to 50°C. Slowly add diisopropylethylamine (DIEA) (17.78 g) to the reaction system.[5]
-
Reaction Progression: After the addition of DIEA, heat the system to 80°C and maintain stirring for 1 hour.[5]
-
Quenching: Cool the reaction mixture to approximately 30°C. Slowly and carefully add the mixture to ice water to quench the reaction.[5]
-
Isolation of Crude Product: The solid product will precipitate out of the aqueous solution. Isolate the solid by filtration.[5]
-
Purification: Wash the filter cake with isopropanol (B130326) (15 mL) to yield the purified 3,6-Dichloropyrazine-2-carbonitrile as a pale yellow solid (yield: 6.6 g).[5]
Synthesis via Sandmeyer Diazotization/Chlorination
An alternative, high-yield synthesis route has been developed that avoids the use of hazardous POCl₃.[6] This method involves a four-step sequence starting from 2-aminopyrazine, culminating in a Sandmeyer diazotization and chlorination to produce the final product.[6]
Experimental Protocol (Final Step):
This protocol describes the final conversion of the precursor to 3,6-Dichloropyrazine-2-carbonitrile.
-
Reaction: The precursor is subjected to a Sandmeyer diazotization/chlorination reaction.[6]
-
Extraction: Following the reaction, the mixture is treated with water (50 mL) and then extracted with ethyl acetate (B1210297) (2 x 50 mL).[6]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude product.[6]
-
Final Product: The resulting white solid is 3,6-Dichloropyrazine-2-carbonitrile (yield: 81%).[6]
Role in Antiviral Drug Synthesis
The primary and most significant application of 3,6-Dichloropyrazine-2-carbonitrile is its role as a key intermediate in the synthesis of Favipiravir.[1][2] The chemical structure of this intermediate allows for subsequent nucleophilic substitution reactions to introduce the fluorine and hydroxyl groups necessary for the final active pharmaceutical ingredient.
The general synthetic pathway from 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir involves the following key transformations:
-
Fluorination: One of the chlorine atoms is selectively replaced with a fluorine atom.
-
Hydroxylation: The second chlorine atom is substituted with a hydroxyl group.
-
Nitrile Hydrolysis: The carbonitrile group is hydrolyzed to a carboxamide group.
An efficient, one-pot treatment of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, followed by reaction with hydrogen peroxide and then sodium bicarbonate, has been developed to produce Favipiravir.[10]
Safety and Handling
3,6-Dichloropyrazine-2-carbonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., PVC) should be worn.
-
Skin and Body Protection: A lab coat or overalls should be worn. In case of potential for significant exposure, chemical-resistant clothing may be necessary.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store under an inert atmosphere (e.g., Nitrogen). Recommended storage temperature is 2-8°C.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 3-hydroxy-6-bromopyrazine-2-amide.
Caption: Synthesis workflow for 3,6-Dichloropyrazine-2-carbonitrile.
Conclusion
3,6-Dichloropyrazine-2-carbonitrile is a fundamentally important intermediate in modern pharmaceutical manufacturing, particularly for the production of the antiviral drug Favipiravir. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and professionals in the field of drug development and organic synthesis. The methodologies presented in this guide offer a basis for the efficient and safe production of this valuable chemical compound. Further research into novel and more sustainable synthetic routes will continue to be an area of interest to improve the accessibility of essential antiviral medications.
References
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. 3,6-Dichloropyrazine-2-carbonitrile | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Dichloropyrazine-2-carbonitrile | Manasa Life Sciences [manasalifesciences.com]
- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 10. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
